molecular formula C18H18ClN3O B2418504 1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea CAS No. 852140-72-8

1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea

Cat. No.: B2418504
CAS No.: 852140-72-8
M. Wt: 327.81
InChI Key: WDERIUXDHQTAPJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with 1,2-dimethylindole-5-carboxaldehyde in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-chlorophenyl isocyanate+1,2-dimethylindole-5-carboxaldehydeThis compound\text{4-chlorophenyl isocyanate} + \text{1,2-dimethylindole-5-carboxaldehyde} \rightarrow \text{this compound} 4-chlorophenyl isocyanate+1,2-dimethylindole-5-carboxaldehyde→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea
  • 1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea
  • 1-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)urea

Uniqueness

1-(4-chlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea is unique due to the presence of the dimethylindole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-12-9-14-10-13(3-8-17(14)22(12)2)11-20-18(23)21-16-6-4-15(19)5-7-16/h3-10H,11H2,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDERIUXDHQTAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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